molecular formula C14H18ClFN2O B8240045 2-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride

2-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride

Cat. No.: B8240045
M. Wt: 284.75 g/mol
InChI Key: QJBJARKUAQHICD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenyl)-2,8-diazaspiro[45]decan-1-one hydrochloride is a chemical compound that belongs to the class of diazaspiro compounds These compounds are characterized by a spirocyclic structure, which includes a diaza (two nitrogen atoms) and a spiro (a single atom common to two rings) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a fluorophenyl derivative with a diazaspiro intermediate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the diazaspiro structure contribute to its binding affinity and selectivity towards certain receptors or enzymes. This interaction can modulate various biological processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl group in 2-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride makes it unique compared to other similar compounds.

Biological Activity

2-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a therapeutic agent. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C15H20ClFN2O
  • Molecular Weight : 298.78 g/mol
  • CAS Number : 1198286-95-1

The compound exhibits several biological activities primarily through its interaction with various molecular targets:

  • RIPK1 Inhibition : Recent studies have identified derivatives of diazaspiro compounds as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), which plays a critical role in necroptosis and inflammatory responses. Inhibition of RIPK1 can potentially mitigate inflammatory diseases and neurodegenerative conditions .
  • Calcium Channel Modulation : Compounds related to the diazaspiro framework have shown inhibitory effects on neural calcium uptake, suggesting a role in neuroprotection against excitotoxicity and brain edema .
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The spirocyclic structure enhances binding affinity to target proteins involved in cancer progression .

Biological Activity Overview

Biological ActivityMechanism of ActionReferences
RIPK1 InhibitionBlocks necroptosis pathway, reducing inflammation
Calcium Channel BlockadeInhibits calcium uptake in neurons
Anticancer PropertiesInduces apoptosis in cancer cells

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of diazaspiro derivatives against TET-induced brain edema. The results indicated that the compound significantly reduced edema and neuronal damage by modulating calcium ion dynamics within the cells .

Case Study 2: Anticancer Efficacy

In vitro studies revealed that specific derivatives of this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells. The compound's mechanism involved the activation of apoptotic pathways, making it a candidate for further development as an anticancer agent .

Research Findings

Recent research highlights the structural optimization of diazaspiro compounds to enhance their biological activity:

  • Optimization for RIPK1 Inhibition : A series of structural modifications led to the identification of more potent RIPK1 inhibitors among diazaspiro derivatives, demonstrating improved efficacy compared to known inhibitors like flunarizine .
  • Structure-Activity Relationship (SAR) : Studies suggest that modifications at specific positions on the spirocyclic structure can significantly alter biological activity, emphasizing the importance of SAR in drug design .

Properties

IUPAC Name

2-(2-fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O.ClH/c15-11-3-1-2-4-12(11)17-10-7-14(13(17)18)5-8-16-9-6-14;/h1-4,16H,5-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBJARKUAQHICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(C2=O)C3=CC=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.